3-[4-(Difluoromethoxy)phenyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Difluoromethoxy)phenyl]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-[4-(Difluoromethoxy)phenyl]azetidine, can be achieved through several methods. . This method involves photochemical conditions to form the azetidine ring. Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted cyclocondensation reactions or electrocatalytic intramolecular hydroamination of allylic sulfonamides . These methods offer high yields and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce reduced azetidine derivatives.
Scientific Research Applications
3-[4-(Difluoromethoxy)phenyl]azetidine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]azetidine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Difluoromethoxy)phenoxy]azetidine
- 3-(difluoromethoxy)azetidine
- 3-[(difluoromethoxy)methyl]azetidine
Uniqueness
3-[4-(Difluoromethoxy)phenyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,10,13H,5-6H2 |
InChI Key |
FYKYFAWRHOOONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.